molecular formula C7H8N2O4 B1334597 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde CAS No. 42604-63-7

1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde

Cat. No.: B1334597
CAS No.: 42604-63-7
M. Wt: 184.15 g/mol
InChI Key: NADASDWWUUDZFH-UHFFFAOYSA-N
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Description

Historical Context and Development

1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde emerged as a derivative of barbituric acid, a compound first synthesized by Adolf von Baeyer in 1864. While barbituric acid itself became foundational for sedative drugs, its derivatives gained prominence in the 20th century for diverse applications in organic synthesis and materials science. The specific development of this compound reflects advancements in modifying barbituric acid’s core structure to introduce functional groups like the carbaldehyde moiety. Early synthetic routes involved condensation reactions between 1,3-dimethylbarbituric acid and aldehydes under acidic or basic conditions, as demonstrated in studies on Knoevenagel condensations. Its synthesis was optimized in the 21st century, particularly for applications in supramolecular chemistry and as a precursor for chromophoric systems.

Nomenclature and Structural Identity

The compound’s systematic IUPAC name, This compound , precisely describes its structure:

  • A six-membered diazinane ring with methyl groups at positions 1 and 3.
  • Three ketone (oxo) groups at positions 2, 4, and 6.
  • A formyl (carbaldehyde) substituent at position 5.

Molecular Formula : C₇H₈N₂O₄
Molecular Weight : 184.15 g/mol.
Structural Features :

  • SMILES : O=C1N(C)C(=O)N(C)C(=O)C1C=O.
  • Tautomerism : Exhibits keto-enol tautomerism, enabling conjugation between the carbaldehyde and the heterocyclic ring in the enol form.

Table 1: Key Identifiers and Properties

Property Value Source
CAS Registry Number 42604-63-7, 272441-08-4
LogP -1.25
Rotatable Bonds 1
Hydrogen Bond Acceptors 4

Position Within Barbituric Acid Derivative Classification

Barbituric acid derivatives are classified based on substitutions at positions 1, 3, and 5 of the heterocyclic core. This compound belongs to the 5-substituted barbiturates , distinguished by:

  • N-Alkylation : Methyl groups at positions 1 and 3, enhancing lipophilicity compared to unsubstituted barbituric acid.
  • C5 Functionalization : A formyl group, enabling participation in condensation reactions (e.g., Knoevenagel, Horner-Wadsworth-Emmons).

Table 2: Comparison with Representative Barbiturates

Compound Substituents (Positions) Key Applications
Barbituric acid None Precursor for drugs
Phenobarbital 5-Ethyl-5-phenyl Anticonvulsant
This compound 1,3-dimethyl; 5-carbaldehyde Synthetic intermediate

Significance in Heterocyclic Chemistry Research

This compound’s significance arises from its dual reactivity:

  • Active Methylene Site : The C5 position participates in nucleophilic additions, forming fused heterocycles like furopyrimidinediones.
  • Aldehyde Functionality : Enables conjugation with electron-deficient arenes, creating push-pull systems for optical materials.

Recent studies highlight its role in:

  • Multicomponent Reactions : Synthesizing aminofuropyrimidindiones via reactions with aldehydes and isocyanides.
  • Supramolecular Chemistry : Serving as a hydrogen-bond donor in molecular recognition systems.

Properties

IUPAC Name

1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-5(11)4(3-10)6(12)9(2)7(8)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADASDWWUUDZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382947
Record name 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42604-63-7
Record name 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most commonly reported method for synthesizing 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde involves the formylation of 1,3-dimethylbarbituric acid using formaldehyde under acidic conditions. The reaction proceeds as follows:

  • Starting Material: 1,3-Dimethylbarbituric acid
  • Reagent: Formaldehyde (aqueous or paraformaldehyde)
  • Conditions: Acidic medium (e.g., dilute hydrochloric acid), reflux heating
  • Solvent: Suitable polar solvents such as water, ethanol, or mixtures thereof
  • Procedure:
    • Dissolve 1,3-dimethylbarbituric acid in the solvent.
    • Add formaldehyde slowly to the solution.
    • Heat the mixture under reflux for several hours to promote the formylation at the C-5 position.
    • Cool the reaction mixture to precipitate the product.
    • Isolate the product by filtration and purify by recrystallization.

This method is straightforward and yields the target compound with good purity and yield.

Industrial Scale Production

In industrial settings, the synthesis is optimized for scale and efficiency:

  • Continuous Flow Reactors: Automated reactors with controlled temperature and pH to maintain consistent reaction conditions.
  • Advantages: Improved yield, reproducibility, and product purity.
  • Purification: Filtration followed by recrystallization or chromatographic techniques to ensure high purity.

Alternative Synthetic Approaches

While the direct formylation of 1,3-dimethylbarbituric acid is the primary route, other methods reported in literature include:

  • Ultrasound-Assisted Synthesis: Utilizing ultrasonic irradiation to accelerate the reaction and improve yields in barbituric acid derivatives synthesis, potentially applicable to this compound's preparation. This method offers milder conditions and shorter reaction times (approximately 30 minutes) compared to conventional heating.
  • Oxidative Desulfurization Routes: Though more relevant to thiobarbituric acids, oxidative methods using singlet oxygen have been developed for related compounds, indicating potential for derivative synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Water, ethanol, or mixed polar solvents Solubility of starting materials affects choice
Temperature Reflux (~78-100 °C depending on solvent) Ensures complete reaction
Acid Catalyst Dilute HCl or other mineral acids Facilitates electrophilic substitution
Reaction Time 2-6 hours Monitored by TLC or HPLC for completion
Product Isolation Cooling, filtration, recrystallization Purity improved by recrystallization

Research Findings on Preparation

  • The formylation reaction is highly selective for the C-5 position of the barbituric acid ring due to the electron-withdrawing effects of the oxo groups, which activate this position toward electrophilic substitution by formaldehyde.
  • The reaction mechanism involves nucleophilic attack of the enol form of 1,3-dimethylbarbituric acid on the electrophilic carbon of formaldehyde, followed by dehydration to form the aldehyde group.
  • Optimization studies indicate that acidic conditions and controlled temperature are critical to avoid side reactions such as polymerization of formaldehyde or over-oxidation of the aldehyde group.
  • Industrial processes benefit from continuous flow technology, which allows precise control over reaction parameters, leading to higher yields and consistent product quality.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Acid-Catalyzed Formylation 1,3-Dimethylbarbituric acid + Formaldehyde Acidic medium, reflux, 2-6 h Simple, high yield, scalable Requires careful control of acid and temperature
Ultrasound-Assisted Synthesis Barbituric acid derivatives + suitable reagents Ultrasonic irradiation, base catalysis, ~30 min Faster, milder conditions Less reported specifically for this compound
Continuous Flow Industrial Synthesis Same as acid-catalyzed method Automated reactors, controlled pH and temperature High purity, reproducible, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antibacterial and Antiparasitic Activity
    • Recent studies have shown that derivatives of 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde exhibit notable antibacterial properties. For example, compounds synthesized from this base structure demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A specific study reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 5000 μg/mL against Citrobacter freundii and significant antileishmanial activity (MIC = 1250 μg/mL) against Leishmania major .
  • Anticancer Properties
    • The compound has been investigated for its anticancer potential. In vitro studies have highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating substantial cytotoxicity .
    • A synthesized derivative showed promising results in inhibiting programmed cell death protein 1 (PD-1), which is crucial in cancer immunotherapy .
  • Enzyme Inhibition
    • Research indicates that some derivatives possess inhibitory effects on enzymes like α-amylase and monoamine oxidase B (MAO-B), which are relevant in diabetes management and neuroprotection, respectively .

Applications in Material Science

  • Polymer Synthesis
    • The compound's chemical structure allows it to act as a precursor in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material resilience under stress conditions .
  • Dyes and Pigments
    • Due to its ability to form colored complexes, derivatives of this compound are being explored as potential dyes for textiles and other materials. Their stability and vibrant colors make them suitable candidates for commercial applications .

Case Study 1: Antibacterial Activity

A series of novel derivatives were synthesized from this compound. The study found that these compounds exhibited MIC values ranging from 10 μg/mL to 500 μg/mL against various pathogens, outperforming traditional antibiotics .

Case Study 2: Anticancer Efficacy

In a controlled study involving MCF-7 cell lines, a derivative of the compound demonstrated an IC50 value of 2.5 μM, indicating a strong potential for development into an anticancer drug . The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.

Data Tables

Application AreaSpecific Use CaseMIC/IC50 Values
Antibacterial ActivityStaphylococcus aureus, E. coliMIC = 10 - 500 μg/mL
Antiparasitic ActivityLeishmania majorMIC = 1250 μg/mL
Anticancer ActivityMCF-7 Cell LineIC50 = 2.5 μM
Enzyme Inhibitionα-AmylaseIC50 = Varies
Polymer SynthesisEnhanced thermal stabilityN/A

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins . This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound’s ability to form stable adducts with biological macromolecules is a key factor in its biological activity .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the diazinane ring is a critical site for functionalization. Below is a comparative analysis of derivatives with distinct substituents:

Compound Name 5-Substituent Key Properties/Applications Synthesis Method Reference
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde -CHO (aldehyde) High reactivity for nucleophilic addition; precursor for annulation reactions Reaction of 1,3-dimethylbarbituric acid with formaldehyde/pyridine
5-Ethyl-5-phenylbarbituric acid carbamate -NHCOO- (carbamate) CNS depressant activity; potential pharmaceutical applications Alkylation of barbituric acid followed by carbamate formation
Ethyl 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate -CONHCH₂COOEt (amide-ester) Bioactive moiety in drug discovery; enhances solubility Condensation of dicyclohexylbarbituric acid with ethyl glycinate
Rubidium 2,4,6-trioxo-1,3-diazinan-5-ide -Rb⁺ (metal ion) Ionic conductivity; polar material applications Metathesis reaction with Rb salts

Key Observations :

  • Reactivity : The aldehyde group in the parent compound facilitates [3+3] oxidative annulations with 1,3-enynes under Rh(III) catalysis, yielding fused heterocycles (e.g., S10 in ). In contrast, carbamate or amide derivatives exhibit reduced electrophilicity but enhanced biological compatibility .
  • Physical Properties : Metalated derivatives (e.g., Rb⁺) form crystalline salts with distinct hydrogen-bonding networks, critical for designing polar materials . The parent compound’s aldehyde group contributes to lower melting points compared to carbamate derivatives .

Substituent Variations at the 1,3-Positions

The 1,3-dimethyl groups in the parent compound influence steric and electronic effects. Comparisons with other substituents include:

Compound Name 1,3-Substituents Impact on Structure/Function Reference
1,3-Dimethyl derivative (parent compound) -CH₃ (methyl) Moderate steric bulk; stabilizes zwitterionic intermediates
1,3-Diisopropyl-4,5-dimethylimidazolium derivative -iPr (imidazolium ylide) Enhanced charge density; stabilizes crystal packing via cation-π interactions
1,3-Dicyclohexyl derivative -C₆H₁₁ (cyclohexyl) Increased hydrophobicity; improves lipid membrane permeability

Key Observations :

  • Steric Effects: Bulky substituents (e.g., cyclohexyl) hinder crystallization but improve solubility in nonpolar solvents . The smaller methyl groups in the parent compound allow tighter crystal packing, as seen in its zwitterionic derivatives .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly across derivatives:

  • The parent compound’s aldehyde group participates in weak C=O···H-C interactions, while its zwitterionic derivatives (e.g., compound 8 in ) exhibit strong N⁺-H···O⁻ bonds, stabilizing layered crystal structures .
  • Metalated derivatives (e.g., Rb⁺) form extended hydrogen-bonded networks involving water molecules, critical for their ionic conductivity .

Biological Activity

1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde (commonly referred to as DMDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMDA based on diverse research findings, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

  • Chemical Formula : C₇H₈N₂O₅
  • Molecular Weight : 172.15 g/mol
  • CAS Registry Number : 2785820

Biological Activity Overview

DMDA has been investigated for various biological activities, particularly its antimicrobial and cytotoxic effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that DMDA exhibits significant antimicrobial properties against a range of pathogens.

  • In vitro Studies :
    • DMDA was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli1000
Pseudomonas aeruginosa750
Enterococcus faecalis600

These results suggest that DMDA is particularly effective against Staphylococcus aureus and Enterococcus faecalis, which are known for their clinical relevance due to antibiotic resistance.

Cytotoxic Activity

The cytotoxic effects of DMDA have also been explored in cancer cell lines.

  • Cell Line Studies :
    • DMDA demonstrated selective cytotoxicity against several cancer cell lines while sparing normal cells. The following table summarizes the IC₅₀ values observed in different cell lines:
Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that DMDA could serve as a promising lead compound for the development of anticancer agents.

Case Studies

Several studies have highlighted the biological activity of DMDA in specific contexts:

  • Study on Antibacterial Effects :
    • A study published in Molecules assessed the antibacterial efficacy of DMDA alongside other derivatives. The results indicated that DMDA exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant bacterial infections .
  • Cytotoxicity Assessment :
    • In a study evaluating the cytotoxic effects of various diazinane derivatives, DMDA was found to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests a mechanism by which DMDA can selectively target cancer cells while minimizing harm to normal tissues .

The proposed mechanisms underlying the biological activities of DMDA include:

  • DNA Intercalation : Preliminary studies suggest that DMDA may intercalate into DNA, disrupting replication and transcription processes in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that DMDA may induce oxidative stress in targeted cells, leading to apoptosis.

Q & A

Q. Resolution Strategy :

Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life .

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